Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
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Overview
Description
Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-bromo-2-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the indazole core. The final step involves esterification with methanol in the presence of a catalyst like sulfuric acid to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production. Additionally, purification techniques such as recrystallization and chromatography are used to achieve high-purity products suitable for research and development .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted indazole derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or other proteins critical for cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed[7][7].
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indole-1-carboxylate
- Methyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
- Methyl 5-fluoro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Uniqueness
Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is unique due to the presence of the bromine atom, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C9H7BrN2O3 |
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Molecular Weight |
271.07 g/mol |
IUPAC Name |
methyl 5-bromo-3-oxo-2H-indazole-1-carboxylate |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-9(14)12-7-3-2-5(10)4-6(7)8(13)11-12/h2-4H,1H3,(H,11,13) |
InChI Key |
NBHYGXGUBNWGQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2=C(C=C(C=C2)Br)C(=O)N1 |
Origin of Product |
United States |
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